molecular formula C26H27ClF2N2 B1353156 Flunarizine hydrochloride CAS No. 27064-95-5

Flunarizine hydrochloride

Número de catálogo: B1353156
Número CAS: 27064-95-5
Peso molecular: 441.0 g/mol
Clave InChI: NFKPPSNTQMFDIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Flunarizine hydrochloride is a diarylmethane.
Flunarizine is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. It is effective in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy.

Aplicaciones Científicas De Investigación

Medical Uses

Migraine Prophylaxis
Flunarizine is primarily indicated for the prophylaxis of migraines, including both migraine with and without aura. It has shown efficacy comparable to other first-line antimigraine treatments such as propranolol and topiramate. Clinical studies indicate that flunarizine significantly reduces the frequency and severity of migraine attacks in both adults and children .

Vertigo Management
The compound is also used to manage vertigo of central and peripheral origins. Patients with vestibular migraine have reported a 90% improvement in symptoms when treated with flunarizine, compared to only 32% with other medications .

Occlusive Peripheral Vascular Disease
Flunarizine has applications in treating occlusive peripheral vascular disease due to its vasodilatory effects, which enhance blood flow and reduce symptoms associated with vascular insufficiency .

Epilepsy Treatment
While not a first-line treatment, flunarizine can serve as an adjunct therapy in epilepsy management, particularly in cases where other treatments have been ineffective .

Pharmacokinetics

Flunarizine is well-absorbed following oral administration, with approximately 85% bioavailability. It is highly protein-bound (99%) and has a long half-life, allowing for once-daily dosing in many cases .

Pharmacokinetic Parameter Value
Bioavailability85%
Protein Binding99%
Half-Life (t1/2)2-8 days

Case Study: Flunarizine-Induced Depression

A case report highlighted a patient who developed depressive symptoms after starting flunarizine for migraine prophylaxis. This underscores the importance of monitoring psychiatric symptoms in patients receiving this medication .

Meta-Analysis on Migraine Management

A systematic review involving 973 participants across multiple studies demonstrated that flunarizine effectively reduces the frequency of migraine attacks compared to placebo controls. The analysis also noted improvements in secondary outcomes such as quality of life measures related to headache impact .

Study on Intracerebral Hemorrhage

Research involving rat models indicated that flunarizine has protective effects against secondary brain injury following intracerebral hemorrhage by reducing cell apoptosis and improving blood-brain barrier integrity through the activation of the PI3K/AKT pathway .

Side Effects and Contraindications

Common side effects include drowsiness (20%), weight gain (10%), and extrapyramidal symptoms, particularly in older patients. Flunarizine is contraindicated in individuals with a history of depression or those experiencing acute stroke or Parkinson's disease due to potential exacerbation of these conditions .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Flunarizine Hydrochloride, and how can they be experimentally validated in preclinical models?

Q. What analytical methods are recommended for quantifying this compound purity in research samples?

Pharmacopeial standards (e.g., Chinese Pharmacopoeia) recommend:

  • HPLC-UV : Use a C18 column with mobile phase (e.g., methanol:phosphate buffer) and UV detection at 254 nm. System suitability criteria: resolution ≥1.5 between Flunarizine and related substances .
  • TLC for Impurities : Spot samples on silica gel plates using a mixture of diethyl ether and diethylamine (39:1). Detect under UV 254 nm; impurities should not exceed 0.1% .
  • Elemental Analysis : Verify C, H, N, Cl, and F content against theoretical values (e.g., C: 65.41%; Cl: 14.85%) .

Q. How should clinical trials evaluating this compound’s cognitive effects be designed to ensure robustness?

  • Population : Patients with leukoaraiosis-induced cognitive impairment (n ≥80 for adequate power) .
  • Controls : Double-blind, randomized design with placebo or active comparator (e.g., memantine).
  • Outcomes : MoCA (Montreal Cognitive Assessment) or ADAS-Cog scores at baseline, 12 weeks, and 24 weeks .
  • Dosage : 5–10 mg/day, adjusted for renal/hepatic function .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data across this compound studies for migraine prophylaxis?

  • Meta-Analysis : Pool data from RCTs using PRISMA guidelines, stratifying by dose (5 mg vs. 10 mg), patient demographics, and comorbidities.
  • Pharmacokinetic Modeling : Assess correlations between plasma concentrations (via LC-MS/MS) and clinical outcomes to identify therapeutic thresholds .
  • Mechanistic Studies : Compare calcium channel blockade efficacy in cortical spreading depression (CSD) models vs. human trigeminal ganglia .

Q. What methodologies are suitable for investigating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • In Vivo PK : Administer oral doses (5–20 mg/kg) in rodents; collect plasma at 0.5, 2, 6, and 24 hours. Quantify using LC-MS/MS with LLOQ ≤1 ng/mL .
  • PD Markers : Measure cerebral blood flow (laser Doppler) or cortical glutamate release (microdialysis) post-administration .
  • Compartmental Modeling : Fit data to two-compartment models using software like NONMEM to estimate Vd, CL, and t₁/₂ .

Q. How should impurities in this compound synthesis be characterized and controlled?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), acid/alkali hydrolysis, and UV light. Monitor degradation products via HPLC-MS .
  • Genotoxic Impurities : Screen for aryl amines using Ames test or in silico tools (e.g., DEREK Nexus) .
  • Specification Limits : Adhere to ICH Q3A guidelines; set thresholds for known impurities (e.g., ≤0.15% for individual unknown impurities) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Waste Disposal : Collect residues in sealed containers for incineration at ≥1000°C to avoid environmental release .
  • Decomposition Risks : Avoid contact with strong oxidizers (e.g., HNO₃) to prevent toxic fumes (e.g., HCl, NOₓ) .

Q. Data Contradiction and Validation

Q. How can discrepancies in this compound’s neuroprotective vs. sedative effects be addressed experimentally?

  • Dose-Response Studies : Test 1–20 mg/kg in rodent models of ischemia-reperfusion injury and open-field tests for sedation .
  • Receptor Profiling : Use radioligand binding assays to exclude off-target effects on GABAₐ or dopamine D2 receptors .
  • EEG Monitoring : Correlate neuroprotection (reduced infarct volume) with EEG patterns to distinguish sedation from true neuroprotection .

Propiedades

Número CAS

27064-95-5

Fórmula molecular

C26H27ClF2N2

Peso molecular

441.0 g/mol

Nombre IUPAC

1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;hydrochloride

InChI

InChI=1S/C26H26F2N2.ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;/h1-15,26H,16-20H2;1H

Clave InChI

NFKPPSNTQMFDIW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl

SMILES isomérico

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl

SMILES canónico

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Key on ui other cas no.

30484-77-6
27064-95-5

Pictogramas

Irritant

Números CAS relacionados

52468-60-7 (Parent)

Sinónimos

Dihydrochloride, Flunarizine
Flunarizin
Flunarizine
Flunarizine Dihydrochloride
Flunarizine Hydrochloride
Hydrochloride, Flunarizine
R 14950
R-14950
R14950
Sibelium

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Flunarizine hydrochloride
Flunarizine hydrochloride
Flunarizine hydrochloride
Flunarizine hydrochloride
Flunarizine hydrochloride
Flunarizine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.